4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride
Description
Chemical Structure and Properties
The compound 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride is a bicyclic heterocyclic molecule featuring:
- A 1,6-naphthyridine core with a tetrahydro ring system (saturated carbons at positions 5–8).
- A hydroxyl group at position 4 and a carboxylic acid at position 3.
- Dihydrochloride salt form, enhancing solubility in polar solvents.
Properties
IUPAC Name |
4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.2ClH/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14;;/h4,10H,1-3H2,(H,11,12)(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXRWNIXFHSGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC=C(C2=O)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclization from Pyridine Derivatives
A widely cited method involves the condensation of 3-aminopyridine derivatives with carbonyl-containing reagents. For example, 6-[(tert-butoxy)carbonyl]-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid (CAS 2219376-82-4) is synthesized via a thermal cyclization between ethyl 3-amino-4-methylpyridine-2-carboxylate and diethyl acetylenedicarboxylate at 150°C in diphenyl ether. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enabling subsequent deprotection under acidic conditions (e.g., HCl in dioxane) to yield the free base.
One-Pot Cyclization and Functionalization
Modern approaches prioritize step economy. A 2020 study demonstrated a one-pot sequence combining Heck coupling and intramolecular amination to assemble the tetrahydro-1,6-naphthyridine core. Starting from 2-chloropyridine, ethylene gas is introduced under palladium catalysis to form a vinyl intermediate, which undergoes spontaneous cyclization with ammonium acetate in acetic acid (Yield: 87%). This method avoids chromatographic purification, enhancing scalability.
Introduction of Hydroxy and Carboxylic Acid Groups
Hydroxylation at C4
The C4 hydroxy group is introduced via oxidative hydroxylation or hydrolysis of chloro intermediates :
- Oxidative Method : Treatment of 4-chloro-1,6-naphthyridine with aqueous NaOH at 80°C replaces chlorine with a hydroxyl group (Yield: 72–85%).
- Hydrolytic Method : Direct hydrolysis of 4-cyano derivatives using concentrated HCl at reflux installs both the hydroxy and carboxylic acid groups simultaneously.
Carboxylic Acid Formation
The C3 carboxylic acid is typically introduced through ester hydrolysis . For instance, methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate undergoes saponification with lithium hydroxide in methanol/water (18 h, reflux) to afford the carboxylic acid derivative (Yield: 87%). Adjusting the ester protective group (e.g., tert-butyl vs. methyl) optimizes solubility and reaction kinetics.
Salt Formation and Purification
Conversion to the dihydrochloride salt is achieved by treating the free base with 2 equivalents of HCl in a polar solvent (e.g., ethanol or water). Crystallization from ethanol/ether mixtures yields the salt with >99% purity. Critical parameters include:
- Stoichiometry : Excess HCl leads to hygroscopic impurities.
- Temperature : Slow cooling (0.5°C/min) promotes uniform crystal growth.
Industrial-Scale Production
Large-scale synthesis (kilogram batches) employs continuous flow reactors to enhance heat transfer and minimize byproducts. Key steps include:
- Continuous Cyclization : A mixture of pyridine precursor and cyclization agent is pumped through a heated reactor (residence time: 30 min).
- Inline Quenching : The reaction stream is immediately mixed with aqueous HCl to precipitate the dihydrochloride salt.
- Filtration and Drying : Automated filtration units and fluidized-bed dryers ensure consistent particle size.
Analytical Characterization
Table 1: Key Analytical Data for 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic Acid Dihydrochloride
Applications and Derivatives
The dihydrochloride salt serves as a precursor for kinase inhibitors and antiviral agents. Recent studies highlight its role in:
- RORγt Inverse Agonists : Chiral derivatives exhibit nanomolar potency in autoimmune disease models.
- Antibacterial Agents : Functionalization at C3 with amide groups enhances activity against Gram-positive pathogens.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, which may be useful in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its derivatives may be explored for their efficacy in treating various diseases and conditions.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical structure allows for the development of new materials with desirable properties.
Mechanism of Action
The mechanism by which 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Key Data
- Molecular Formula : C₉H₁₀N₂O₃·2HCl (free acid: C₉H₁₀N₂O₃, MW 194.19; dihydrochloride MW ≈ 267.11 g/mol) .
- Storage : Stable under dark, dry, and room-temperature conditions .
Applications
Primarily used as a synthetic intermediate in pharmaceuticals, particularly in kinase inhibitor development and heterocyclic chemistry .
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent and Functional Group Variations
The table below compares key features of the target compound with analogues:
Key Differences and Implications
Functional Group Modifications :
- Carboxylic Acid vs. Ester : The methyl ester dihydrochloride (C₁₀H₁₄Cl₂N₂O₃) serves as a protected form of the carboxylic acid, enabling controlled hydrolysis to the free acid under acidic conditions .
- Chloro vs. Hydroxy Substituents : The 2-chloro derivative (CAS 766545-20-4) lacks the hydroxyl group, altering electronic properties and binding affinity in kinase targets .
Aromatic vs. Tetrahydro Core :
- Aromatic naphthyridines (e.g., 2-phenyl-1,6-naphthyridine-3-carboxylic acid) exhibit planar structures suited for intercalation in DNA/RNA, while tetrahydro derivatives offer conformational flexibility for enzyme active-site binding .
Commercial Availability
- Suppliers : Global suppliers (e.g., Hebei Kangtai Pharmaceutical, A.S. Chemical Laboratories) offer hydrochloride or dihydrochloride forms, with prices varying by purity (typically ≥95%) .
Q & A
Q. Advanced
- Molecular docking studies : Computational modeling against enzyme active sites (e.g., SSTR5, topoisomerases) predicts binding affinity .
- In vitro assays : Enzyme inhibition (e.g., IC₅₀ determination) and receptor-binding experiments (radioligand displacement) validate target interactions .
- CRISPR/Cas9 knockout models : Gene-edited cell lines confirm target specificity by observing loss of activity .
How to address contradictions in reported biological activities across studies?
Q. Advanced
- Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Orthogonal assays : Cross-validate antimicrobial activity using broth microdilution (MIC) and time-kill assays alongside enzyme inhibition data .
- Meta-analysis : Compare substituent effects (e.g., chloro vs. trifluoromethyl groups) to resolve structure-activity discrepancies .
What pharmacological activities are associated with this compound?
Basic
The compound exhibits:
- Enzyme modulation : Inhibition of SSTR5 (IC₅₀ = 2 nM in CHO cells) and topoisomerases .
- Antimicrobial activity : Growth inhibition against Mycobacterium tuberculosis (MIC = 4 µg/mL) .
- Anticancer potential : Apoptosis induction in cancer cell lines via ROS generation .
How to design experiments for structure-activity relationship (SAR) studies?
Q. Advanced
- Analog synthesis : Introduce substituents (e.g., methyl, nitro, or halogens) at positions 3, 5, or 7 to probe electronic effects .
- Bioassay panels : Test analogs in cytotoxicity (MTT assay), enzyme inhibition, and bacterial growth assays .
- QSAR modeling : Correlate substituent properties (logP, Hammett constants) with activity trends .
What mechanistic approaches study enzyme inhibition by this compound?
Q. Advanced
- Kinetic assays : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., SSTR5) to identify binding motifs .
- Mutagenesis : Engineer enzyme active-site mutants to validate critical residues for inhibition .
What are the solubility and stability considerations for this compound?
Q. Basic
- Solubility : The dihydrochloride salt enhances aqueous solubility (>10 mg/mL in PBS) compared to the free base .
- Stability : Store under inert atmosphere at room temperature; avoid prolonged exposure to light or moisture to prevent degradation .
What challenges arise during scale-up from lab to pilot production?
Q. Advanced
- Safety : Handle chlorinating agents (POCl₃) in controlled environments to mitigate toxicity risks .
- Purification : Optimize column chromatography or recrystallization for high-purity batches (>98%) .
- Process efficiency : Transition from batch to continuous flow reactors to improve yield and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
